9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-
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Overview
Description
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- is a synthetic organic compound belonging to the purine class of molecules This compound is characterized by the presence of a purine ring system, which is a bicyclic structure composed of fused pyrimidine and imidazole rings The compound also features a 2-chloro substituent, a 9-((4-ethylphenyl)methyl) group, and N,N-dimethylamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through the condensation of appropriate precursors such as formamide and cyanamide under acidic conditions.
Substitution with 4-Ethylbenzyl Group: The 9-position of the purine ring can be functionalized by reacting with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated functional groups.
Substitution Products: Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating the replication, transcription, or translation processes.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9H-Purin-6-amine: A simpler purine derivative without the additional substituents.
2-Chloro-9H-purin-6-amine: Lacks the 9-((4-ethylphenyl)methyl) and N,N-dimethylamine groups.
9-((4-Ethylphenyl)methyl)-9H-purin-6-amine: Does not have the 2-chloro and N,N-dimethylamine groups.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the 2-chloro, 9-((4-ethylphenyl)methyl), and N,N-dimethylamine groups makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
115204-56-3 |
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Molecular Formula |
C16H18ClN5 |
Molecular Weight |
315.80 g/mol |
IUPAC Name |
2-chloro-9-[(4-ethylphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-11-5-7-12(8-6-11)9-22-10-18-13-14(21(2)3)19-16(17)20-15(13)22/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
SOPGBCLTJSJFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Origin of Product |
United States |
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